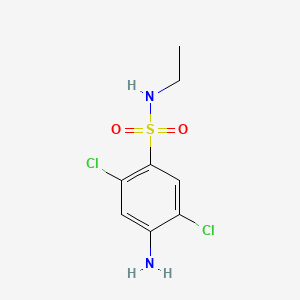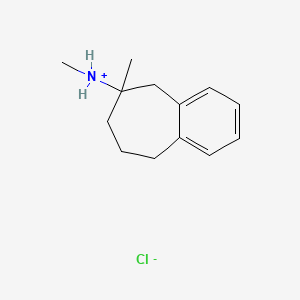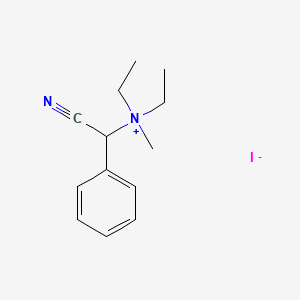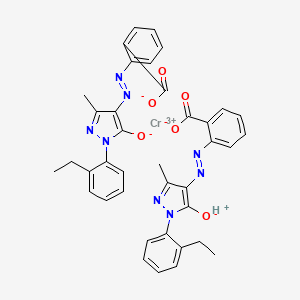
Chromate(1-), bis(2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H33CrN8O6 and a molecular weight of 749.71500 g/mol This compound is characterized by its intricate structure, which includes a chromate core coordinated with two azo-linked benzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine followed by coupling with benzoic acid.
Chromate Coordination: The azo compound is then reacted with a chromium(III) salt under controlled conditions to form the chromate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo and benzoate ligands can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction may produce chromium(II) complexes.
Aplicaciones Científicas De Investigación
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The azo and benzoate ligands may also interact with specific proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) can be compared with similar compounds such as:
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Similar structure but with different substituents on the pyrazole ring.
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-ethylhexylamine (11):
The uniqueness of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) lies in its specific substituents and the resulting chemical and biological properties.
Propiedades
Número CAS |
71598-32-8 |
|---|---|
Fórmula molecular |
C38H32CrN8O6.H C38H33CrN8O6 |
Peso molecular |
749.7 g/mol |
Nombre IUPAC |
chromium(3+);2-[[1-(2-ethylphenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;hydron |
InChI |
InChI=1S/2C19H18N4O3.Cr/c2*1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h2*4-11,24H,3H2,1-2H3,(H,25,26);/q;;+3/p-3 |
Clave InChI |
IHKIIKSEYVZYBD-UHFFFAOYSA-K |
SMILES canónico |
[H+].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
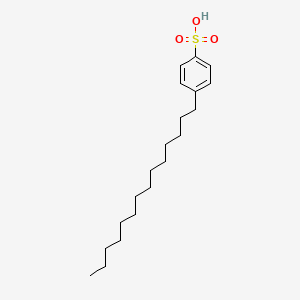
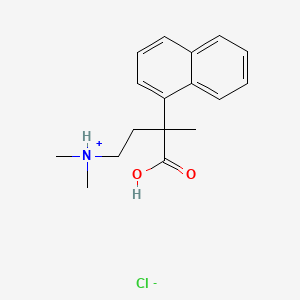

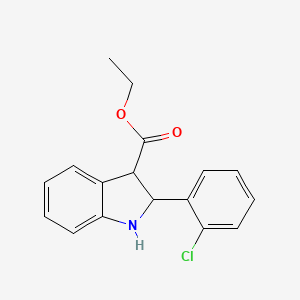

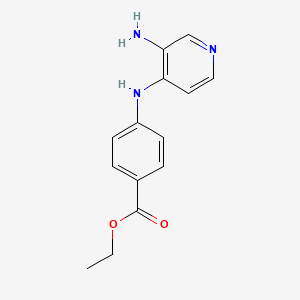
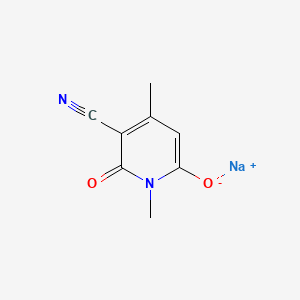
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
